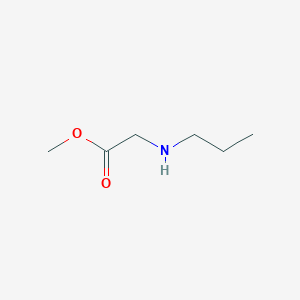
methyl 2-(propylamino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 2-(propylamino)acetate is an organic compound with the molecular formula C6H13NO2. It is an ester, which means it contains a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. Esters are known for their pleasant odors and are often used in perfumes and flavorings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
methyl 2-(propylamino)acetate can be synthesized through the esterification reaction between propylamine and methyl chloroacetate. The reaction typically occurs in the presence of a base such as sodium hydroxide, which acts as a catalyst. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of methyl (propylamino)acetate involves the continuous reaction of propylamine with methyl chloroacetate in a reaction zone. The product is then removed from the reaction zone by distillation. This method ensures high purity and high reactant conversions .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 2-(propylamino)acetate undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under controlled conditions.
Major Products
Hydrolysis: Propylamine and methyl acetate.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
methyl 2-(propylamino)acetate is used in various scientific research applications, including:
Mécanisme D'action
The mechanism by which methyl (propylamino)acetate exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
methyl 2-(propylamino)acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, methyl (propylamino)acetate is unique due to the presence of the propylamino group, which imparts different chemical and physical properties .
Similar Compounds
Ethyl acetate: Commonly used as a solvent in organic reactions.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Propyl acetate: Used in perfumes and as a solvent.
Propriétés
Formule moléculaire |
C6H13NO2 |
|---|---|
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
methyl 2-(propylamino)acetate |
InChI |
InChI=1S/C6H13NO2/c1-3-4-7-5-6(8)9-2/h7H,3-5H2,1-2H3 |
Clé InChI |
QBMDDFSROMFCGA-UHFFFAOYSA-N |
SMILES canonique |
CCCNCC(=O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














